molecular formula C17H16N2O B3111241 N-(1-phenylethyl)-1H-indole-3-carboxamide CAS No. 18211-34-2

N-(1-phenylethyl)-1H-indole-3-carboxamide

Cat. No.: B3111241
CAS No.: 18211-34-2
M. Wt: 264.32 g/mol
InChI Key: VIVUWJYJDRCDBQ-UHFFFAOYSA-N
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Description

N-(1-phenylethyl)-1H-indole-3-carboxamide (CAS 18211-34-2) is a synthetic compound with a molecular formula of C 17 H 16 N 2 O and a molecular weight of 264.32 g/mol . It belongs to the class of indole-3-carboxamides, a scaffold recognized as a key structural motif in the design of biologically active molecules . The indole ring system is a privileged structure in medicinal chemistry, noted for its diverse biological activities and significant role in drug discovery across various therapeutic areas, including oncology, neurology, and infectious diseases . The core indole-3-carboxamide structure is a versatile point for chemical modification, and researchers have synthesized numerous derivatives revealing a broad spectrum of potential biological activities . The incorporation of the N-(1-phenylethyl) moiety is a deliberate design choice in advanced indole scaffolds. This group is derived from 1-phenylethylamine, a chiral molecule, and its use can be critical for imparting specificity in interactions with biological targets, as the stereochemistry of a molecule can dramatically affect its pharmacological profile . While the specific mechanism of action for this compound may be subject to ongoing investigation, related carboxamide-linked indole derivatives have been extensively studied in receptor-targeted research. For example, certain synthetic indole-3-carboxamides are known to exhibit high affinity for cannabinoid receptors (CB1 and CB2) and have been used as pharmacological probes to interrogate the endocannabinoid system . Furthermore, indole-based molecules have been successfully designed as inhibitors for various enzymatic targets, such as receptor tyrosine kinases (e.g., EGFR, PDGFR, VEGFR) relevant in oncology, and the Na+/H+ exchanger in cardiovascular research . The breadth of research into indole carboxamides underscores their value as tools for basic scientific research and in the development of novel therapeutic agents . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-phenylethyl)-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-12(13-7-3-2-4-8-13)19-17(20)15-11-18-16-10-6-5-9-14(15)16/h2-12,18H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVUWJYJDRCDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501270619
Record name N-(1-Phenylethyl)-1H-indole-3-carboxamide
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Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18211-34-2
Record name N-(1-Phenylethyl)-1H-indole-3-carboxamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Phenylethyl)-1H-indole-3-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of N 1 Phenylethyl 1h Indole 3 Carboxamide

General Synthetic Strategies for Indole-3-carboxamide Core Structures

The indole-3-carboxamide scaffold is a fundamental structural motif, and its synthesis can be achieved through several reliable routes. The most direct and common approach involves the formation of an amide bond between an indole-3-carboxylic acid precursor and a desired amine. This transformation is typically facilitated by a wide array of coupling reagents developed for peptide synthesis. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

Commonly employed methods for creating the indole-3-carboxamide core include:

Carbodiimide-mediated coupling: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used, often in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) or Hydroxy-7-azabenzotriazole (HOAt). These additives act as activating agents that minimize side reactions and reduce the risk of racemization at chiral centers.

Phosphonium and Aminium/Uronium Reagents: Coupling agents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), HATU, and HBTU are highly efficient for forming amide bonds, particularly in cases involving sterically hindered or electronically challenging substrates.

One-Pot Syntheses: Efficient one-pot, two-step methods have been developed for synthesizing substituted indole-3-carboxamides. One such sequence involves the nucleophilic aromatic substitution (SNAr) reaction of a 2-halonitrobenzene with a cyanoacetamide, followed by a reductive cyclization process to form the 2-amino-indole-3-carboxamide core. nih.govresearchgate.net

Cyclization Reactions: Indole (B1671886) rings can be constructed through various cyclization strategies, such as the Fischer indole synthesis. A one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence allows for the rapid synthesis of 1,2,3-trisubstituted indoles, which can be precursors to carboxamide derivatives. mdpi.com Other methods involve the cyclization of 2-alkynylanilines. rsc.org

These general strategies provide a robust toolkit for chemists to construct the foundational indole-3-carboxamide structure before introducing specific substituents like the 1-phenylethyl group.

Specific Approaches for Incorporating the N-(1-Phenylethyl) Substituent

The introduction of the N-(1-phenylethyl) moiety is a critical step in the synthesis of the target compound. This is typically achieved through standard amide bond formation, with special consideration for the chirality of the 1-phenylethylamine (B125046) starting material.

The synthesis of N-(1-phenylethyl)-1H-indole-3-carboxamide is most directly accomplished by the coupling of indole-3-carboxylic acid with 1-phenylethylamine. This reaction falls under the general category of amidation. The carboxylic acid is first activated in situ using a coupling reagent, which converts the hydroxyl group into a better leaving group. The resulting activated intermediate, often an active ester or an acylphosphonium salt, readily reacts with the primary amine of 1-phenylethylamine to form the stable amide bond.

A variety of modern coupling reagents are suitable for this purpose, selected based on factors like yield, reaction time, and prevention of side reactions. The choice of reagent can be critical when dealing with sensitive functional groups on the indole ring or when trying to preserve the stereochemical integrity of the chiral amine.

Table 1: Common Coupling Reagents for Amide Bond Formation

Reagent ClassExamplesAdditives
CarbodiimidesEDC, DCC, DICHOBt, DMAP
Phosphonium SaltsPyBOP, PyAOPDIPEA, TEA
Aminium/Uronium SaltsHATU, HBTU, TBTUDIPEA, TEA

EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; DCC: Dicyclohexylcarbodiimide; DIC: Diisopropylcarbodiimide; HOBt: 1-Hydroxybenzotriazole; DMAP: 4-Dimethylaminopyridine; PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; DIPEA: N,N-Diisopropylethylamine; TEA: Triethylamine.

The 1-phenylethylamine substituent contains a chiral center, meaning this compound can exist as two distinct enantiomers: (R)-N-(1-phenylethyl)-1H-indole-3-carboxamide and (S)-N-(1-phenylethyl)-1H-indole-3-carboxamide. The synthesis of a specific enantiomer is achieved by using the corresponding enantiomerically pure starting material, either (R)-1-phenylethylamine or (S)-1-phenylethylamine. rsc.orgnih.gov

1-Phenylethylamine is a widely used chiral auxiliary and resolving agent in asymmetric synthesis. rsc.org In the context of this synthesis, it is not used as a temporary auxiliary but is incorporated directly into the final molecule. Therefore, the stereochemical purity of the final product is directly dependent on the enantiomeric purity of the amine used in the amide coupling step. Standard amide coupling reactions with reagents like HATU or EDC/HOBt are not expected to cause racemization at the chiral center of the amine. This allows for a straightforward and reliable method to produce the desired enantiomer of the final compound. rsc.orgnih.gov

Synthesis of Structural Analogs and Homologs of this compound

The structural framework of this compound can be readily modified at several positions to generate a library of related analogs. Key derivatization points include the N1 position of the indole ring and various positions on the indole ring system itself.

The nitrogen atom at the 1-position of the indole ring is a common site for modification. N-Alkylation is typically achieved by treating the parent this compound with a suitable base to deprotonate the indole nitrogen, followed by reaction with an alkyl halide. rsc.org

Common conditions for N-alkylation involve:

Base: Strong bases like sodium hydride (NaH) are often used to ensure complete deprotonation of the indole N-H. Milder bases such as potassium carbonate (K₂CO₃) can also be effective.

Solvent: Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are typically employed.

Alkylating Agent: An appropriate alkyl halide, such as 1-bromopentane, cyclobutylmethyl bromide, or 1-bromo-5-fluoropentane, is added to introduce the desired substituent.

This straightforward N-alkylation procedure allows for the synthesis of a wide variety of N1-substituted analogs, which has been demonstrated in the synthesis of related indole-3-carboxamide and indazole-3-carboxamide compounds. researchgate.netresearchgate.netnih.gov

Table 2: Examples of N1-Substituted Indole-3-Carboxamide Analogs

N1-SubstituentResulting Compound Class
1-pentyl1-Pentyl-N-(1-phenylethyl)-1H-indole-3-carboxamide
1-(cyclobutylmethyl)1-(Cyclobutylmethyl)-N-(1-phenylethyl)-1H-indole-3-carboxamide
1-(5-fluoropentyl)1-(5-Fluoropentyl)-N-(1-phenylethyl)-1H-indole-3-carboxamide

Modifications to the carbocyclic or pyrrolic part of the indole nucleus provide another avenue for structural diversification. The reactivity of the indole ring allows for electrophilic substitution, but regioselectivity can be a challenge. Often, it is more practical to use a pre-substituted indole starting material and carry it through the synthetic sequence.

C2-Substitution: The C2 position can be functionalized through various methods. One approach involves the palladium-catalyzed cyclization of 2-alkynylaniline derivatives, which directly installs a substituent at the C2 position. mdpi.com Alternatively, lithiation of an N-protected indole at C2 followed by quenching with an electrophile can be employed.

C5-Substitution: A domino aza-Michael-SNAr-heteroaromatization sequence has been reported for the synthesis of C5-substituted 1-alkyl-1H-indole-3-carboxylic esters, which can then be converted to the corresponding carboxamides. nih.gov This method starts with a substituted 2-arylacrylate and a primary amine.

C6-Substitution: Regioselective C6-alkylation of 2,3-disubstituted indoles has been achieved using p-quinone methides in the presence of an indium(III) catalyst in a nonpolar solvent like toluene. nih.govacs.org While the C3 position is the most nucleophilic site in an indole, functionalization at more remote positions like C6 often requires specific catalytic systems to override the inherent reactivity patterns of the indole ring.

By employing these strategies, a diverse array of analogs of this compound can be synthesized with substituents at various positions on the indole core, enabling detailed exploration of structure-activity relationships.

Variations on the Phenylethyl Moiety

The N-phenylethyl group of this compound is a key structural feature that can be systematically modified to explore structure-activity relationships. Research has shown that even minor alterations to this part of the molecule can significantly influence its properties. These modifications typically involve introducing various substituents at different positions on the aromatic ring of the phenylethyl group.

One common strategy involves the N-alkylation of a secondary amine precursor with a substituted phenethyl halide. nih.gov A notable example is the synthesis of N-substituted norhydromorphone (B170126) analogs, where various substituents were introduced on the N-phenethyl moiety. nih.gov Although the core is different, the synthetic principle of modifying the N-phenethyl "tail" is directly applicable. For instance, the introduction of a p-chloro substituent on the phenethyl group has been shown to alter the compound's receptor binding profile, creating a potent partial agonist at the μ-opioid receptor (MOR) and a full agonist at the δ-opioid receptor (DOR). nih.gov

Further exploration into the N-substituent has led to the replacement of the phenylethyl group with other aromatic systems. In a study on N-phenylindole derivatives, substitutions at the indole nitrogen included hydrogen, methyl, isopropyl, and phenyl groups. nih.gov The findings indicated that a bulkier aromatic substituent, such as a phenyl group, was favorable for activity against Mycobacterium tuberculosis. nih.gov

Pharmacological modulation has also been achieved by introducing specific functional groups. For example, in a series of N-(pyridin-4-yl)(indol-3-yl)propanamides, toxic effects were mitigated or eliminated through 5-fluorination or the introduction of a methoxycarbonylborane moiety. nih.gov These examples highlight the chemical tractability of the phenylethyl moiety and the potential for fine-tuning molecular properties through targeted derivatization.

The synthesis of these analogs often starts from enantiomerically pure (R)-(+)-α-methylbenzylamine (also known as (R)-(+)-1-phenylethylamine), which is coupled with a suitable carboxylic acid chloride, such as 3,5-dinitrobenzoyl chloride, to form an amide linkage. mdpi.com The resulting amide can then undergo further reactions, such as thionation, to produce thioamide variants. mdpi.com The versatility of 1-phenylethylamine as a chiral auxiliary and starting material allows for the creation of a diverse library of derivatives. mdpi.com

Table 1: Examples of Synthesized Variations on the N-Substituent of Indole Scaffolds

Core ScaffoldN-Substituent VariationSynthetic PrecursorKey ObservationReference
Norhydromorphonep-Chloro-phenethylN-nornorhydromorphoneAltered receptor binding profile (potent partial MOR agonist, full DOR agonist). nih.gov nih.gov
IndolePhenylIndole precursorFavorable activity against Mtb compared to smaller alkyl groups. nih.gov nih.gov
Indole-3-propanamidePyridin-4-yl with 5-fluoro modification5-Fluoro-indole-3-propanoic acidAttenuated toxic effects. nih.gov nih.gov
3,5-Dinitrobenzamide1-Phenylethyl (Thioamide variant)(R)-(−)-3,5-dinitro-N-(1-phenylethyl)benzamideCreated a potential chiral solvating agent. mdpi.com mdpi.com

Novel Synthetic Pathways and Process Optimization in Indole Chemistry

The synthesis of the indole core and its derivatives is a cornerstone of heterocyclic chemistry. Continuous efforts are being made to develop more efficient, cost-effective, and environmentally friendly synthetic methods.

One-pot, multi-component reactions represent a significant advancement in synthetic efficiency. A one-pot, three-component protocol for synthesizing 1,2,3-trisubstituted indoles has been developed based on a Fischer indolisation–indole N-alkylation sequence. rsc.org This method is rapid, with total reaction times under 30 minutes, and generally high-yielding, utilizing readily available aryl hydrazines, ketones, and alkyl halides. rsc.org Similarly, an efficient one-pot, two-step solution-phase method was developed to synthesize 2-amino-indole-3-carboxamides from 2-halonitrobenzenes and cyanoacetamides. nih.gov This process involves an initial SNAr reaction followed by a reductive cyclization. nih.gov

The Fischer Indole Synthesis, a classic method, has also been the subject of extensive optimization research. numberanalytics.comnumberanalytics.com Key factors influencing the yield and selectivity include the choice of catalyst, solvent, temperature, and pressure. numberanalytics.com Modern approaches have moved beyond traditional catalysts like zinc chloride to explore ionic liquids and heterogeneous catalysts, such as zeolites, which can improve yields by up to 30% and reduce environmental impact. numberanalytics.com Non-conventional solvents like deep eutectic solvents (DESs) are also being investigated to enhance reaction efficiency. numberanalytics.com

Process optimization is also being applied to other indole synthesis methods. In the alcoholamine method for indole synthesis from aniline (B41778) and ethylene (B1197577) glycol, analysis of by-products helped to elucidate the reaction mechanism, which proceeds through a 2-aniline ethanol (B145695) intermediate. academax.com This understanding allowed for adjustments to process conditions and catalyst improvement, leading to a sustained indole yield of over 70% during a 500-hour stabilization experiment. academax.com

The use of novel energy sources is another area of innovation. Ultrasound irradiation has been employed to promote the synthesis of bis(indole) derivatives from the reaction of indole with electron-deficient alkenes in aqueous media. researchgate.net This green chemistry approach offers advantages such as short reaction times and high yields of the desired products. researchgate.net

Furthermore, new catalytic systems are continually being developed. For instance, a variety of N-alkylated and N-arylated derivatives of methyl 1H-indole-3-carboxylate have been synthesized efficiently using a CuI-K₃PO₄-DMF system via an Ullmann-type intramolecular arylamination. nih.gov This method proceeds with good to high yields under mild conditions. nih.gov

Table 2: Comparison of Modern Indole Synthesis Methodologies

MethodologyKey FeaturesReactantsAdvantagesReference
One-Pot Fischer Indolisation–N-AlkylationThree-component, one-pot reaction.Aryl hydrazines, ketones, alkyl halides.Rapid (<30 min), high yield, operational simplicity. rsc.org rsc.org
One-Pot Reductive CyclizationTwo-step, one-pot SNAr and cyclization.2-Halonitrobenzene, cyanoacetamides.Convenient access to 2-amino-indole-3-carboxamides. nih.gov nih.gov
Optimized Fischer Indole SynthesisUse of modern catalysts and solvents.Phenylhydrazine, aldehyde/ketone.Higher yields, reduced environmental impact, enhanced efficiency. numberanalytics.com numberanalytics.com
Optimized Alcoholamine MethodMechanism-based process adjustment.Aniline, ethylene glycol.Improved catalyst lifetime, sustained high yield (>70%). academax.com academax.com
Ultrasound-Promoted SynthesisUse of ultrasonic irradiation in aqueous media.Indole, electron-deficient alkenes.Green chemistry approach, short reaction times, high yields. researchgate.net researchgate.net
Cu(I)-Catalyzed Intramolecular AminationUllmann-type coupling.Aryl bromides with amine functionality.Mild conditions, good to high yields for N-substituted indoles. nih.gov nih.gov

Structure Activity Relationship Sar Studies of N 1 Phenylethyl 1h Indole 3 Carboxamide Derivatives

Influence of the N-(1-Phenylethyl) Group Stereochemistry on Molecular Recognition

The N-(1-phenylethyl) moiety of the core structure contains a chiral center, meaning it exists as two non-superimposable mirror images or enantiomers: (R)-N-(1-phenylethyl)-1H-indole-3-carboxamide and (S)-N-(1-phenylethyl)-1H-indole-3-carboxamide. The specific three-dimensional arrangement (stereochemistry) of this group is a crucial determinant of the molecule's ability to bind effectively to its biological target.

Research into various classes of synthetic cannabinoid receptor agonists, including indole (B1671886) and indazole-3-carboxamides, has consistently demonstrated a high degree of stereoselectivity. mdpi.commdpi.com For many chiral carboxamide-type synthetic cannabinoids, the (S)-enantiomer is reported to be significantly more potent and efficacious at cannabinoid receptors than its (R)-counterpart. mdpi.com This difference in activity arises because the binding pockets of receptors are themselves chiral, composed of asymmetrically arranged amino acid residues. Consequently, one enantiomer typically achieves a more complementary fit within the binding site, allowing for optimal molecular interactions, whereas the other enantiomer may bind poorly or not at all. Studies on conformationally constrained tricyclic analogs of indole-3-carboxamides have also shown that the agonist activity at the CB1 receptor is dependent on the absolute configuration of the chiral center. nih.gov

Table 1: Representative Influence of N-(1-Phenylethyl) Stereochemistry on Receptor Affinity
CompoundStereochemistryRepresentative CB1 Receptor Affinity (Ki, nM)
N-(1-phenylethyl)-1-pentyl-1H-indole-3-carboxamide(S)-enantiomer++
N-(1-phenylethyl)-1-pentyl-1H-indole-3-carboxamide(R)-enantiomer+
N-(1-phenylethyl)-1-pentyl-1H-indole-3-carboxamideRacemic (mixture)+/-

Legend: The table illustrates the common principle of stereoselectivity where the (S)-enantiomer exhibits significantly higher binding affinity (represented by '++' for lower Ki value) compared to the (R)-enantiomer ('+').

Impact of N1-Substituent Chain Length and Branching on Target Affinity and Efficacy

The substituent at the N1 position of the indole ring plays a pivotal role in determining the affinity and selectivity of these ligands for their target receptors. Modifications to this position, typically involving alkyl chains of varying lengths and branching, have been extensively studied across different indole-based cannabinoid receptor agonists.

Research has shown that the length of the N1-alkyl chain is a critical factor for receptor affinity. For many indole-based ligands, increasing the carbon chain length of the N1-substituent can enhance binding affinity, particularly for the CB2 receptor. researchgate.net A series of N1 nonaromatic side chains have been shown to produce potent CB2 receptor agonists. nih.gov Generally, an alkyl chain of three to six carbons is considered optimal for high-affinity binding. New synthetic cannabinoids are often developed by systematically changing the length of this alkyl chain. nih.gov

For instance, converting an N1-propyl group to an N1-butyl or N1-pentyl group often results in a progressive increase in binding affinity. However, this effect is not limitless; chains that are too long (e.g., heptyl or longer) can lead to a decrease in affinity, presumably due to steric hindrance or an inability to fit within the confines of the receptor's binding pocket. Branching of the alkyl chain can also influence activity, though its effects are often less predictable and depend on the specific receptor and ligand scaffold.

Table 2: Effect of N1-Alkyl Chain Length on Cannabinoid Receptor Affinity
N1-SubstituentRepresentative CB1 Affinity (Ki, nM)Representative CB2 Affinity (Ki, nM)
-H (unsubstituted)++
Propyl++++
Butyl++++++
Pentyl++++++++
Hexyl++++++

Legend: The table shows a representative trend where receptor affinity (represented by '++++' for highest affinity/lowest Ki) increases with N1-alkyl chain length up to an optimal point (pentyl) before decreasing.

Effects of Substitutions on the Indole Ring System (e.g., halogenation, alkylation)

Modifying the indole ring system with various substituents is a common strategy to fine-tune the pharmacological properties of N-(1-phenylethyl)-1H-indole-3-carboxamide derivatives. The position, size, and electronic nature (electron-donating or electron-withdrawing) of these substituents can have profound effects on receptor affinity and efficacy.

Halogenation: The introduction of halogen atoms (e.g., fluorine, chlorine, bromine) at different positions on the indole ring is a widely used tactic. The effects of halogenation are position-dependent. For some related indole cannabinoid ligands, substitution at the 5-position of the indole core with fluorine, bromine, or a methyl group has been found to be detrimental to binding affinity. mdpi.com Conversely, substitutions at the 6- and 7-positions have been associated with high affinity for the human CB1 receptor. mdpi.com In other classes, such as certain indole-2-carboxamide allosteric modulators, a 5-chloro substituent is a key feature for activity. nih.govnih.gov The position of bromination on the indole ring has also been shown to be important for the biological activity of indole derivatives. mdpi.com

Alkylation: The addition of small alkyl groups, such as a methyl group, can also modulate activity. For example, methylation at the 2-position of the indole ring can influence the molecule's conformational preferences and interactions within the binding site. The effect of such a substitution depends heavily on the specific ligand-receptor system being studied.

These substitutions can alter the molecule's electronic distribution, lipophilicity, and steric profile, thereby influencing how it interacts with the amino acid residues of the target receptor.

Table 3: Representative Effects of Indole Ring Substitution on Receptor Affinity
Compound ModificationRepresentative CB1 Receptor Affinity (Ki, nM)
Parent Compound (unsubstituted)+++
5-Fluoro substitution++
6-Fluoro substitution++++
7-Chloro substitution++++
2-Methyl substitution+/-

Legend: This table illustrates potential SAR trends for indole ring substitutions, where substitutions at the 6- and 7-positions may enhance affinity ('++++'), while substitutions at the 5-position can be detrimental ('++'). The effect of 2-methylation can be variable ('+/-').

Role of the Carboxamide Linker in Ligand-Receptor Interactions

The carboxamide linker (-CONH-) connecting the indole ring to the N-(1-phenylethyl) group is a critical functional group for ligand-receptor interactions. This linker possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O), allowing it to form strong, directional interactions with complementary amino acid residues in the receptor's binding pocket. These hydrogen bonds are often essential for anchoring the ligand in the correct orientation to ensure high-affinity binding.

The importance of the amide group is highlighted by the extensive use of bioisosteric replacements in drug design. nih.govdrughunter.com A bioisostere is a chemical group that can replace another group without significantly altering the molecule's biological activity. In the context of the carboxamide linker, researchers often replace it with other functional groups that can mimic its hydrogen-bonding capabilities and spatial arrangement. This strategy is used to improve other properties, such as metabolic stability or membrane permeability, while preserving the key binding interactions.

Common bioisosteric replacements for an amide group include:

Reversed Amides: Switching the -CONH- linkage to -NHCO- can alter the geometry and hydrogen bonding pattern, sometimes leading to improved selectivity or affinity. drughunter.com

Heterocyclic Rings: Five-membered aromatic rings like oxadiazoles, triazoles, or oxazoles can act as rigid scaffolds that position hydrogen bond acceptors in a spatially similar manner to the amide carbonyl oxygen. drughunter.com These rings can enhance metabolic stability compared to the more easily hydrolyzed amide bond. drughunter.com

Esters and Ketones: While they lack the hydrogen bond donor capability of the amide N-H, esters (-COO-) and ketones (-CO-) can still function as hydrogen bond acceptors.

The fact that these replacements are often successful underscores the primary role of the carboxamide linker as a key interaction point, particularly through its hydrogen-bonding capacity.

Table 4: Potential Bioisosteric Replacements for the Carboxamide Linker
Original LinkerPotential BioisostereKey Features Mimicked
Carboxamide (-CONH-)Reversed Amide (-NHCO-)H-bond donor/acceptor, planarity
1,2,4-OxadiazoleH-bond acceptor, rigid scaffold
1,2,4-TriazoleH-bond acceptor, rigid scaffold
Ester (-COO-)H-bond acceptor, planarity

Legend: This table lists common bioisosteres used to replace the carboxamide group, highlighting the key molecular features they are intended to mimic for receptor interaction.

Molecular Interactions and Receptor Binding Profiling of N 1 Phenylethyl 1h Indole 3 Carboxamide Analogs

Cannabinoid Receptor (CB1 and CB2) Binding Affinity and Selectivity

Indole-based structures are a significant scaffold in the development of ligands for cannabinoid receptors CB1 and CB2. The binding affinity and selectivity of these compounds are crucial determinants of their pharmacological profiles.

Competitive Radioligand Binding Assays and Displacement Studies

Competitive radioligand binding assays are a fundamental technique used to determine the affinity of an unlabeled compound for a receptor by measuring its ability to displace a radiolabeled ligand. giffordbioscience.comnih.gov These assays are considered a gold standard for quantifying ligand-receptor interactions due to their sensitivity and robustness. giffordbioscience.com In the context of cannabinoid receptors, these studies typically involve incubating a membrane preparation expressing CB1 or CB2 receptors with a fixed concentration of a radiolabeled cannabinoid ligand, such as the potent agonist [³H]CP55,940, and a range of concentrations of the unlabeled test compound (e.g., an indole-3-carboxamide analog). realmofcaring.orgresearchgate.net

The effectiveness of the test compound in displacing the radioligand is measured, and the data are used to calculate the half-maximal inhibitory concentration (IC50). This value can then be converted to the equilibrium dissociation constant (Ki), which represents the affinity of the compound for the receptor. nih.gov A lower Ki value indicates a higher binding affinity. Such assays have been pivotal in characterizing the affinity and selectivity of numerous synthetic cannabinoid ligands. nih.gov While most synthetic agonists exhibit high affinity, they often show little selectivity between CB1 and CB2 receptors. nih.gov For instance, the non-classical cannabinoid agonist CP 55,940 displays roughly equal and high affinity for both CB1 (Ki = 0.5-5.0 nM) and CB2 (Ki = 0.69-2.8 nM) receptors. windows.net In contrast, amino-alkylindole synthetic cannabinoids like WIN-55,212 show slightly greater affinity for CB2 over CB1. nih.gov

Characterization of Allosteric Modulation Mechanisms for Indole (B1671886) Carboxamide Ligands

Beyond direct binding at the primary (orthosteric) site, some ligands can bind to a distinct, secondary (allosteric) site on a receptor. nih.gov This binding modulates the receptor's response to the primary ligand. Indole carboxamides, particularly indole-2-carboxamide derivatives, have been identified as allosteric modulators of the CB1 receptor. nih.govacs.orgresearchgate.net These modulators can either enhance (Positive Allosteric Modulators, PAMs) or reduce (Negative Allosteric Modulators, NAMs) the binding and/or efficacy of orthosteric ligands. nih.gov

Research on a series of indole-2-carboxamides, including the prototypical allosteric modulator Org27569, has provided significant insights into these mechanisms. realmofcaring.orgresearchgate.net In equilibrium binding assays, these compounds were found to increase the binding of the CB1 agonist [³H]CP 55,940, indicating a positive cooperative allosteric effect. realmofcaring.org Conversely, the same compounds caused a decrease in the binding of the CB1 inverse agonist [³H]SR 141716A, demonstrating negative binding cooperativity. realmofcaring.org This dual activity highlights the complex nature of allosteric modulation, where the effect is dependent on the orthosteric ligand present. nih.gov Functionally, despite enhancing agonist binding, these compounds have been observed to act as insurmountable antagonists, reducing the maximal effect (Emax) of CB1 agonists in functional assays. realmofcaring.org This suggests that they can bias the receptor's signaling pathway. nih.gov

CompoundEffect on Agonist ([³H]CP 55,940) BindingEffect on Inverse Agonist ([³H]SR 141716A) BindingFunctional Effect
Org27569 Positive cooperativity (enhances binding) realmofcaring.orgNegative cooperativity (decreases binding) realmofcaring.orgInsurmountable antagonist (reduces agonist Emax) realmofcaring.org
Org27759 Positive cooperativity (enhances binding) realmofcaring.orgNegative cooperativity (decreases binding) realmofcaring.orgInsurmountable antagonist (reduces agonist Emax) realmofcaring.org
Org29647 Positive cooperativity (enhances binding) realmofcaring.orgNegative cooperativity (decreases binding) realmofcaring.orgInsurmountable antagonist (reduces agonist Emax) realmofcaring.org
ICAM-b Strong positive cooperativity (enhances agonist binding) nih.govNot specifiedInduces β-arrestin-mediated ERK signaling nih.gov

Engagement with Other Biological Targets and Enzyme Systems

Analogs of N-(1-phenylethyl)-1H-indole-3-carboxamide have been investigated for their interactions with various other biological targets, demonstrating a potential for polypharmacology that extends beyond the cannabinoid system.

Tyrosine Kinase Inhibition by Indole-3-carboxamide Derivatives

Certain indole-3-carboxamide derivatives have been evaluated as inhibitors of protein tyrosine kinases, which are crucial enzymes in cellular signaling pathways. A study on a series of 2,2'-dithiobis(1-methyl-N-phenyl-1H-indole-3-carboxamides) demonstrated inhibitory activity against both the epidermal growth factor receptor (EGFR) and the nonreceptor pp60v-src tyrosine kinase. nih.gov The parent compound and many of its analogs were moderately potent inhibitors of both enzymes. Structure-activity relationship studies revealed that while 4-substituted compounds were generally inactive, 5-substituted derivatives with electron-withdrawing groups showed inhibitory activity. nih.gov However, none of the substituted analogs were significantly more potent than the unsubstituted parent compound. nih.gov Some derivatives did show a degree of specificity; for example, 5-Cl and 5-Br derivatives preferentially inhibited pp60v-src, whereas the 5-CF3 derivative was more selective for EGFR. nih.gov

Compound Substitution (on Indole Ring)EGFR Inhibition (IC50, µM)pp60v-src Inhibition (IC50, µM)
Unsubstituted 2511
5-F 2012
5-Cl 502
5-Br 351.5
5-CF3 7>100
5-NO2 2011
6-Cl 1012
7-Cl 1010
4-Me >100>100

Data adapted from a study on 2,2'-dithiobis(1-methyl-N-phenyl-1H-indole-3-carboxamide) derivatives. nih.gov

Adenosine (B11128) Monophosphate-Activated Protein Kinase (AMPK) Activation

AMP-activated protein kinase (AMPK) is a key sensor of cellular energy status, and its activation is a therapeutic strategy for metabolic disorders like type 2 diabetes. nih.govmdpi.com Research has identified indole derivatives as potent AMPK activators. nih.gov Through optimization of an indazole amide high-throughput screening hit, researchers developed an indole acid, PF-06409577, as a direct AMPK activator for potential use in treating diabetic nephropathy. acs.org Further efforts led to the design of novel 4-azaindole (B1209526) derivatives that exhibited single-digit nanomolar in vitro activity. nih.gov Chronic treatment with one such derivative, 16g, resulted in a dose-dependent improvement in HbA1c and a reduction in hepatic lipid accumulation in a diabetic animal model, highlighting the therapeutic potential of this chemical class. nih.gov

Exploration of Other Protein and Enzyme Interactions (e.g., hyaluronidase)

Indole carboxamide derivatives have also been shown to interact with hyaluronidases, enzymes that degrade hyaluronic acid and are involved in various physiological and pathological processes. nih.govtandfonline.com A study of indole-3-carboxamides and related compounds for their ability to inhibit bovine testes hyaluronidase (B3051955) (BTH) revealed interesting structure-activity relationships. tandfonline.com At a neutral pH of 7.0, several indole carboxamides acted as inhibitors. nih.govtandfonline.com

The inhibitory activity was influenced by substitutions on the indole and carboxamide moieties. For instance, the introduction of a p-fluoro benzyl (B1604629) group on the indole nitrogen was found to have a positive effect on the inhibitory activity of both indole-2- and 3-carboxamide derivatives. researchgate.netnih.gov One of the most active compounds identified was N-(Pyridin-4yl)-[5-bromo-1-(4-fluorobenzyl)indole-3-yl]carboxamide, with an IC50 value of 46 μM. nih.govtandfonline.com Interestingly, the inhibitory effect of these compounds was completely lost when the pH was lowered to 3.5. nih.govtandfonline.com

Compound% Inhibition at 50 µM (pH 7.0)IC50 (µM) (pH 7.0)
N-(Pyridin-4-yl)-(1H-indol-3-yl)carboxamide 3Not Determined
N-(2,6-Dimethylpyridin-4-yl)-(1H-indol-3-yl)carboxamide 12Not Determined
N-(Pyridin-4-yl)-(5-bromo-1H-indol-3-yl)carboxamide 3Not Determined
N-(Pyridin-4-yl)-[5-bromo-1-(4-fluorobenzyl)indole-3-yl]carboxamide 5046 nih.govtandfonline.com
N-(2,6-Dimethylpyridin-4-yl)-[5-bromo-1-(4-fluorobenzyl)indole-3-yl]carboxamide 17Not Determined

Data adapted from a study on indole carboxamide derivatives as hyaluronidase inhibitors. tandfonline.com

Analysis of Binding Kinetics and Thermodynamics in Receptor Interactions

A comprehensive understanding of the molecular interactions between a ligand and its receptor requires a detailed analysis of both the kinetics and thermodynamics of binding. While specific experimental data on the binding kinetics and thermodynamics of this compound is not extensively available in the public domain, we can infer the likely characteristics and the methodologies used for such analysis based on studies of analogous indole-3-carboxamide derivatives.

The study of binding kinetics focuses on the rates of association (k_on) and dissociation (k_off) of a ligand to and from its receptor. The ratio of these two rates (k_off/k_on) determines the equilibrium dissociation constant (K_d), a measure of binding affinity. A lower K_d value indicates a higher binding affinity.

Thermodynamic analysis, on the other hand, provides insight into the driving forces behind the binding event. This is achieved by measuring the changes in enthalpy (ΔH) and entropy (ΔS) upon binding. The Gibbs free energy change (ΔG), which is related to the binding affinity (ΔG = RTlnK_d), is composed of these enthalpic and entropic contributions (ΔG = ΔH - TΔS).

Enthalpy (ΔH): Represents the change in heat content of the system upon binding. A negative ΔH indicates an exothermic reaction, driven by the formation of favorable non-covalent interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions.

Entropy (ΔS): Represents the change in the degree of disorder of the system. Binding events are often accompanied by a decrease in conformational entropy of both the ligand and the receptor, which is entropically unfavorable. However, the displacement of ordered water molecules from the binding site can lead to a favorable increase in solvent entropy.

Hypothetical Data for this compound Analogs

To illustrate the principles of kinetic and thermodynamic analysis, the following tables present hypothetical, yet plausible, data for a series of this compound analogs binding to a hypothetical receptor. These tables are designed to demonstrate how structural modifications can influence the kinetic and thermodynamic profiles of binding.

Table 1: Hypothetical Kinetic Data for this compound Analogs

Analogk_on (M⁻¹s⁻¹)k_off (s⁻¹)K_d (nM)
Parent Compound 1.5 x 10⁵3.0 x 10⁻³20
Analog A (p-fluoro) 2.0 x 10⁵2.5 x 10⁻³12.5
Analog B (p-methoxy) 1.2 x 10⁵4.8 x 10⁻³40
Analog C (m-chloro) 1.8 x 10⁵1.8 x 10⁻³10

This table is interactive. You can sort the columns by clicking on the headers.

Table 2: Hypothetical Thermodynamic Data for this compound Analogs

AnalogΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)
Parent Compound -10.5-6.2-4.3
Analog A (p-fluoro) -10.8-7.5-3.3
Analog B (p-methoxy) -10.2-5.0-5.2
Analog C (m-chloro) -11.0-8.1-2.9

This table is interactive. You can sort the columns by clicking on the headers.

Interpretation of Hypothetical Data

Analog C (m-chloro) exhibits the highest affinity (lowest K_d), which is a result of both a relatively fast association rate and a slow dissociation rate. The binding is strongly enthalpy-driven, suggesting the formation of strong, favorable interactions with the receptor.

Analog A (p-fluoro) also shows improved affinity compared to the parent compound. Its binding is also primarily enthalpy-driven, though to a lesser extent than Analog C.

Analog B (p-methoxy) has a lower affinity than the parent compound. The binding is less enthalpy-driven and more reliant on a favorable entropic contribution, which could be due to significant disruption of the solvent shell upon binding.

Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are commonly employed to experimentally determine these kinetic and thermodynamic parameters, respectively. Such studies are crucial for the rational design and optimization of potent and selective ligands.

In Vitro Biological Activities and Mechanistic Investigations of N 1 Phenylethyl 1h Indole 3 Carboxamide and Its Analogs

Functional Assays for Cannabinoid Receptor Agonism and Antagonism

While specific data on the functional activity of N-(1-phenylethyl)-1H-indole-3-carboxamide at cannabinoid receptors is limited in publicly available literature, the broader class of indole-3-carboxamides has been extensively studied as synthetic cannabinoid receptor agonists. nih.gov The structure-activity relationship (SAR) of these compounds reveals that modifications at the N-1 position of the indole (B1671886) ring, the indole C-3 position, and the carboxamide nitrogen significantly influence their affinity and efficacy at CB1 and CB2 receptors. biomolther.org

G-Protein Coupled Receptor (GPCR) Signaling (e.g., [35S]GTPγS binding)

The primary mechanism of action for many synthetic cannabinoids, including indole-3-carboxamide derivatives, involves the activation of the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). nih.gov Agonist binding to these receptors promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated heterotrimeric G-protein (typically Gi/o). This activation can be measured in vitro using [35S]GTPγS binding assays, where the non-hydrolyzable GTP analog, [35S]GTPγS, binds to the activated Gα subunit.

Studies on various indole-3-carboxamide analogs have demonstrated their ability to stimulate [35S]GTPγS binding in cell membranes expressing CB1 or CB2 receptors, confirming their agonist activity. For instance, a study on indole-2-carboxamide analogs, which share structural similarities, identified potent allosteric modulators of the CB1 receptor that antagonized agonist-induced GTPγS binding. nih.gov Specifically, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide was found to be a robust CB1 allosteric modulator with potent antagonism of agonist-induced GTPγS binding. nih.gov While this data is for an indole-2-carboxamide, it highlights the potential for the indole carboxamide scaffold to modulate GPCR signaling.

Cyclic AMP (cAMP) Modulation Assays

Activation of the Gi/o-coupled CB1 and CB2 receptors by agonists typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular levels of cyclic AMP (cAMP). researchgate.net This modulation of cAMP levels is a key downstream signaling event and is often used to characterize the functional activity of cannabinoid receptor ligands.

Beta-Arrestin Recruitment and Downstream Signaling Pathways (e.g., ERK1/2 phosphorylation)

Upon agonist binding and GPCR phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. frontiersin.org This recruitment process desensitizes G-protein signaling and can initiate G-protein-independent signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like extracellular signal-regulated kinases 1 and 2 (ERK1/2). koreascience.krnih.gov

The functional activities of various indole-3-yl-methanone derivatives have been evaluated through ERK assays, and their activity was found to be correlated with their affinity for the CB1 receptor, suggesting their agonistic nature. biomolther.orgkoreascience.kr Furthermore, certain indole-2-carboxamide allosteric modulators of the CB1 receptor have been shown to induce β-arrestin-mediated ERK1/2 phosphorylation, indicating biased agonism where the ligand preferentially activates one signaling pathway over another. acs.org

Evaluation of Diverse Pharmacological Activities in Cellular Models

Beyond their interaction with cannabinoid receptors, indole-3-carboxamide derivatives have been investigated for a range of other pharmacological activities in various cellular models.

Antimicrobial Activity of Indole-3-carboxamide Derivatives

Indole-3-carboxamide derivatives have shown promise as antimicrobial agents. Studies have demonstrated their activity against a spectrum of both Gram-positive and Gram-negative bacteria, as well as fungi. For example, certain indole-3-carboxamido-polyamine conjugates have exhibited potent antimicrobial activity. The mechanism of action for some of these analogs is believed to involve the disruption of the bacterial membrane. rsc.org

Compound/AnalogTarget OrganismActivity (MIC in µM)
5-Bromo-indole-3-carboxamide-polyamine conjugate (13b)Staphylococcus aureus≤ 0.28
5-Bromo-indole-3-carboxamide-polyamine conjugate (13b)Acinetobacter baumannii≤ 0.28
5-Bromo-indole-3-carboxamide-polyamine conjugate (13b)Cryptococcus neoformans≤ 0.28

Investigations into Other Biological Potentials (e.g., antioxidant, anticancer, anticonvulsant, antifungal, antimalarial)

The versatile indole-3-carboxamide scaffold has been explored for a multitude of other therapeutic applications.

Antioxidant Activity: Certain indole derivatives have been reported to possess antioxidant properties, which are crucial in combating oxidative stress-related diseases. nih.gov

Anticancer Activity: Numerous indole-3-carboxamide derivatives have been synthesized and evaluated for their anticancer potential against various cancer cell lines. These compounds have been shown to induce apoptosis and cell cycle arrest in cancer cells. nih.gov For instance, a series of N-substituted 1H-indole-2-carboxamides demonstrated significant antiproliferative activity against breast cancer (MCF-7), leukemia (K-562), and colon cancer (HCT-116) cell lines.

Anticonvulsant Activity: The indole nucleus is present in several compounds with anticonvulsant properties. While specific data for this compound is not available, analogs of 4-amino-N-(1-phenylethyl)benzamide have been studied for their anticonvulsant activity. biomolther.org Modification of the 1-phenylethyl group in these analogs was found to decrease anticonvulsant potency. biomolther.org

Antifungal Activity: As mentioned in the antimicrobial section, indole-3-carboxamide derivatives have also demonstrated activity against fungal pathogens. rsc.org For example, 5-bromo-substituted indole-3-carboxamide-polyamine conjugates have shown notable activity against Cryptococcus neoformans. rsc.org

Antimalarial Activity: The indole scaffold is a key component of several natural and synthetic compounds with antimalarial activity. Indole-sulfonamide derivatives have been investigated for their antimalarial effects against Plasmodium falciparum.

Biological ActivityCompound Class/AnalogKey Findings
Anticancer N-substituted 1H-indole-2-carboxamidesSignificant antiproliferative activity against MCF-7, K-562, and HCT-116 cell lines.
Anticonvulsant Analogs of 4-amino-N-(1-phenylethyl)benzamideModification of the 1-phenylethyl group decreased anticonvulsant potency. biomolther.org
Antifungal 5-Bromo-indole-3-carboxamide-polyamine conjugatesPotent activity against Cryptococcus neoformans. rsc.org
Antimalarial Indole-sulfonamide derivativesDisplayed antiplasmodial activity.

Elucidation of Molecular Mechanisms Underlying Observed Activities

The in vitro biological activities of this compound and its structurally related analogs are predominantly attributed to their interaction with the endocannabinoid system, specifically as agonists of the cannabinoid receptors CB1 and CB2. This class of indole-3-carboxamides has been extensively investigated, revealing key structural determinants for receptor affinity and functional potency. The molecular mechanism of these compounds is centered on their ability to bind to and activate these G protein-coupled receptors, initiating a cascade of intracellular signaling events.

Numerous studies have demonstrated that modifications to these regions significantly impact cannabinoid receptor affinity and efficacy. For instance, within the broader class of indole-3-carboxamide derivatives, compounds such as ADB-FUBINACA and 5F-MDMB-PICA have been shown to be highly potent agonists at both CB1 and CB2 receptors, with EC50 values in the low nanomolar range. nih.gov The high potency of these analogs underscores the importance of the indole-3-carboxamide core in mediating cannabinoid-like effects.

Furthermore, the stereochemistry of the N-substituent can play a significant role in receptor interaction. For analogs with a chiral center in the N-substituent, such as those derived from amino acids, the (S)-enantiomers generally exhibit significantly higher potency at the CB1 receptor compared to their (R)-enantiomers. nih.gov This stereoselectivity suggests a specific and constrained binding pocket within the receptor. For instance, the EC50 values of (S)-enantiomers for the CB1 receptor can be about five times lower than those of the corresponding (R)-enantiomers. nih.gov

The functional consequence of receptor activation by these indole-3-carboxamide analogs is the initiation of downstream signaling cascades typical of CB1 and CB2 receptor agonists. This includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of ion channels. The potency of these compounds is often assessed through in vitro functional assays that measure their ability to stimulate G-protein coupling, such as GTPγS binding assays, or to inhibit forskolin-stimulated cAMP accumulation.

The table below summarizes the in vitro cannabinoid receptor activity of selected indole and indazole-3-carboxamide analogs, illustrating the high potency often observed in this chemical class.

Compound NameReceptor TargetAssay TypeMeasured Value (nM)
ADB-FUBINACACB1Functional Activity (EC50)0.69
CB2Functional Activity (EC50)0.59
5F-MDMB-PICACB1Functional Activity (EC50)3.26
CB2Functional Activity (EC50)0.87
AM-2201CB1Functional Activity (EC50)23.5
JWH-122 (5-chloropentyl analog)CB1Functional Activity (EC50)74.1
CB2Functional Activity (EC50)7.05
JWH-122 (5-bromopentyl analog)CB1Functional Activity (EC50)283.7
CB2Functional Activity (EC50)23.4
JWH-122 (5-iodopentyl analog)CB1Functional Activity (EC50)197.2
CB2Functional Activity (EC50)15.8

Data sourced from a study investigating the in vitro potency of various synthetic cannabinoids. nih.gov

Computational Chemistry and Molecular Modeling Applications for N 1 Phenylethyl 1h Indole 3 Carboxamide

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure

Quantum chemical calculations are fundamental in computational chemistry for understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. For a molecule like N-(1-phenylethyl)-1H-indole-3-carboxamide, DFT would be employed to find its most stable three-dimensional shape, a process known as geometry optimization. This calculation determines the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the molecule's infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the structure. nih.gov The frequencies correspond to the stretching, bending, and torsional motions of the atoms within the molecule.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Descriptors

The electronic properties and reactivity of a molecule are often described by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO: Represents the ability of a molecule to donate an electron. Regions of the molecule where the HOMO is localized are likely sites for electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions where the LUMO is localized are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov From these energies, various reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated to further quantify the molecule's reactive nature.

Molecular Docking Studies for Ligand-Target Complex Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). jocpr.com This method is instrumental in drug discovery for predicting how a potential drug molecule might interact with a biological target. espublisher.com

Prediction of Binding Poses and Interaction Networks (e.g., hydrogen bonding)

For this compound, molecular docking simulations would place the molecule into the active site of a target protein. The simulation would explore various possible conformations and orientations (poses) of the ligand within the binding site. The results would identify the most likely binding pose and detail the network of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. mdpi.com

Assessment of Binding Energies and Affinities

Docking programs use scoring functions to estimate the binding energy or affinity of the ligand for the receptor. This score ranks different poses and can be used to compare the binding of different molecules to the same target. A lower binding energy value typically indicates a more stable and favorable interaction between the ligand and the protein. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Stability of Complexes

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations are used to study the movement and dynamic behavior of the complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into the flexibility of the ligand and protein and the stability of their interactions. tandfonline.com For the this compound-protein complex predicted by docking, an MD simulation would reveal how the binding pose is maintained or changes over a period of nanoseconds, confirming the stability of the predicted interactions. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is founded on the principle that the activity of a molecule is directly related to its structural, physicochemical, and quantum chemical properties. nih.gov For a compound series like the derivatives of this compound, QSAR can be a powerful tool for predicting the activity of unsynthesized analogs, thereby guiding medicinal chemistry efforts toward more potent and selective molecules.

While specific QSAR models focused exclusively on this compound are not extensively detailed in publicly available literature, the application of QSAR to the broader class of indole (B1671886) derivatives is well-documented for various biological targets. nih.govsemanticscholar.orgsemanticscholar.org The general process involves several key steps:

Data Set Selection: A series of structurally related indole-3-carboxamide analogs with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) is compiled. This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. semanticscholar.org

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), electrostatic (e.g., partial charges), and quantum-chemical (e.g., HOMO/LUMO energies) properties.

Model Development: Statistical methods are employed to build a mathematical equation that links the calculated descriptors (the independent variables) to the biological activity (the dependent variable). Common techniques include Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and methods based on Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). semanticscholar.org

Model Validation: The developed model is rigorously validated to ensure its robustness and predictive capability. This involves internal validation (e.g., leave-one-out cross-validation, q²) and external validation using the test set of compounds. semanticscholar.org

For a hypothetical series of this compound analogs, a QSAR study could reveal key structural features that govern their activity. For instance, the model might indicate that increased hydrophobicity on the phenylethyl moiety or the presence of hydrogen bond donors on the indole ring enhances biological activity. These insights are invaluable for the rational design of new compounds with improved therapeutic potential.

Table 1: Illustrative Data for a Hypothetical QSAR Study of Indole-3-Carboxamide Analogs

Compound ID R1-Substituent (Phenylethyl Ring) pIC₅₀ (Experimental) LogP (Hydrophobicity Descriptor) Molecular Surface Area (Ų) Dipole Moment (Debye)
Analog-1 H 5.4 4.1 350 2.5
Analog-2 4-Cl 6.1 4.8 365 3.1
Analog-3 4-OCH₃ 5.8 4.0 375 2.9
Analog-4 4-NO₂ 6.5 3.9 380 4.5

Note: The data in this table is hypothetical and serves to illustrate the components of a QSAR dataset.

Virtual Screening and Computer-Aided Drug Design Methodologies

Computer-Aided Drug Design (CADD) encompasses a range of computational techniques used to accelerate the discovery and optimization of new drugs. nih.gov Virtual screening, a key component of CADD, involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.gov For a molecule like this compound, CADD methodologies can be employed to identify its potential protein targets, understand its binding mechanism, and design novel derivatives with enhanced activity and selectivity.

CADD approaches are broadly categorized into structure-based and ligand-based methods. nih.gov

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, SBDD methods can be applied. Molecular docking is a primary SBDD technique where the this compound molecule is computationally placed into the binding site of the target protein. nih.gov The process evaluates the geometric and energetic complementarity between the ligand and the protein, predicting the preferred binding pose and affinity. nih.gov The insights gained from docking can:

Identify key amino acid residues that interact with the indole core, the carboxamide linker, or the phenylethyl group.

Guide modifications to the molecule's structure to improve these interactions (e.g., adding a functional group to form a new hydrogen bond).

Be used to screen vast virtual libraries (containing millions of compounds) to find novel scaffolds that fit the target's binding site and could possess similar or better activity. researchgate.net

Ligand-Based Drug Design (LBDD): In cases where the target's 3D structure is unknown, LBDD methods can be used. These approaches rely on the knowledge of a set of molecules known to be active. The structure of this compound could serve as a template to build a pharmacophore model. A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. This model is then used as a 3D query to search chemical databases for other molecules that share the same pharmacophoric features, even if their underlying chemical scaffolds are different.

The integration of these computational approaches creates a powerful workflow for drug discovery. For example, hits identified from a virtual screening campaign can be synthesized and tested experimentally. The resulting activity data can then be used to build a QSAR model, which in turn guides the next round of structural optimization, creating an iterative cycle of design, synthesis, and testing that is significantly more efficient than traditional methods.

Table 2: Overview of a CADD Workflow for this compound

Step Methodology Description Objective
1. Target Identification Reverse Docking / Target Prediction Screen the compound against a panel of known protein structures. Identify potential biological targets for the compound.
2. Binding Mode Analysis Molecular Docking Dock the compound into the binding site of a validated target. Understand key interactions (H-bonds, hydrophobic contacts) and binding pose.
3. Hit Identification Structure-Based or Ligand-Based Virtual Screening Use the compound's structure or its binding pose to screen large compound libraries. Discover novel compounds (hits) with predicted activity against the target.

Future Research Directions and Unexplored Avenues for N 1 Phenylethyl 1h Indole 3 Carboxamide

The indole (B1671886) nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and synthetic compounds with significant pharmacological potential. semanticscholar.orgnih.gov N-(1-phenylethyl)-1H-indole-3-carboxamide, as a member of this extensive family, represents a promising starting point for further investigation. The exploration of its derivatives and their interactions with biological systems is an area ripe with opportunity. This article outlines key future research directions and unexplored avenues that could unlock the full therapeutic potential of this chemical entity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-(1-phenylethyl)-1H-indole-3-carboxamide?

  • Answer : Pd-catalyzed amidation is a common approach for synthesizing indole-3-carboxamide derivatives. For example, coupling 1H-indole-3-carboxylic acid with 1-phenylethylamine using a palladium catalyst (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) under inert conditions can yield the target compound. Post-synthesis purification via column chromatography and recrystallization ensures high purity . Alternative routes may involve activating the carboxylic acid as an acyl chloride before amide bond formation.

Q. What analytical techniques are essential for characterizing this compound?

  • Answer : Structural confirmation requires 1H/13C NMR to verify the indole core and phenylethyl substituent (e.g., aromatic protons at δ 7.0–7.5 ppm and amide NH signals around δ 8.0–10.0 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ ion), while HPLC with UV detection monitors purity (>95%). X-ray crystallography may resolve stereochemical ambiguities in crystalline forms .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Answer : Use personal protective equipment (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors. Store in a tightly sealed container in a dry, cool environment. Emergency procedures include rinsing exposed skin/eyes with water for 15 minutes and seeking medical attention for persistent irritation .

Advanced Research Questions

Q. How does the N-(1-phenylethyl) substituent influence the compound’s biological activity compared to other indole-3-carboxamide derivatives?

  • Answer : Structure-activity relationship (SAR) studies suggest that the phenylethyl group enhances lipophilicity, potentially improving blood-brain barrier penetration. Comparative assays with analogs (e.g., N-benzyl or N-adamantyl derivatives) using kinase inhibition or receptor-binding assays (e.g., EGFR or cannabinoid receptors) can quantify potency differences. Computational docking studies (e.g., AutoDock) may predict binding interactions .

Q. How can researchers design in vitro metabolism studies for this compound?

  • Answer : Use human liver microsomes (HLM) or hepatocyte incubations to identify phase I metabolites. Analyze samples via LC-MS/MS to detect hydroxylated or N-dealkylated products. Compare metabolic stability (t₁/₂) with reference compounds (e.g., APICA) to assess susceptibility to cytochrome P450 enzymes .

Q. What experimental strategies can evaluate this compound’s potential as an enzyme inhibitor (e.g., kinase or protease)?

  • Answer : Conduct kinase inhibition assays (e.g., EGFR, MAPK) using recombinant enzymes and fluorogenic substrates. Measure IC₅₀ values via dose-response curves. For proteases, use fluorescence resonance energy transfer (FRET)-based assays. Cross-validate results with cellular models (e.g., cancer cell lines) to confirm target engagement .

Q. How should researchers address contradictory activity data between this compound and structural analogs?

  • Answer : Perform dose-response validation across multiple assays to rule out false positives/negatives. Investigate off-target effects via proteome-wide profiling (e.g., KINOMEscan). Analyze physicochemical properties (logP, solubility) to explain bioavailability discrepancies. Collaborative studies using standardized protocols (e.g., NIH Assay Guidance Manual) enhance reproducibility .

Methodological Considerations Table

Parameter Basic Research Advanced Research
Synthesis Pd-catalyzed amidation Solid-phase peptide synthesis for analogs
Characterization NMR, HRMS X-ray crystallography, cryo-EM
Biological Assays Cell viability (MTT assay) High-content screening, CRISPR-Cas9 knockout
Data Analysis GraphPad Prism for IC₅₀Machine learning for SAR prediction

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.